molecular formula C11H13ClO4S B13001580 3-tert-Butyl-5-(chlorosulfonyl)benzoic acid

3-tert-Butyl-5-(chlorosulfonyl)benzoic acid

Cat. No.: B13001580
M. Wt: 276.74 g/mol
InChI Key: USJBOBGYZZUISZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13ClO4S It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a chlorosulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-(tert-butyl)benzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

  • Dissolving 3-(tert-butyl)benzoic acid in an appropriate solvent, such as dichloromethane.
  • Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stirring the reaction mixture for several hours at room temperature to ensure complete chlorosulfonation.
  • Quenching the reaction by adding water and extracting the product using an organic solvent.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product extraction enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.

    Reduction Reactions: Reducing agents like LiAlH4 are used in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Reduction Reactions: Formation of sulfonyl derivatives.

    Oxidation Reactions: Formation of tert-butyl alcohol or tert-butyl peroxide.

Scientific Research Applications

3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-3-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism.

    3-(tert-Butyl)-4-(chlorosulfonyl)benzoic acid: Another positional isomer with distinct reactivity.

    3-(tert-Butyl)-5-(methylsulfonyl)benzoic acid: Similar compound with a methylsulfonyl group instead of a chlorosulfonyl group.

Uniqueness

3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the tert-butyl and chlorosulfonyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of steric and electronic effects, making it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

3-tert-butyl-5-chlorosulfonylbenzoic acid

InChI

InChI=1S/C11H13ClO4S/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)17(12,15)16/h4-6H,1-3H3,(H,13,14)

InChI Key

USJBOBGYZZUISZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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